4,4-Dipropylheptane
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Overview
Description
4,4-Dipropylheptane is a branched alkane with the molecular formula C13H28 and a molecular weight of 184.3614 g/mol . It is a hydrocarbon compound characterized by its unique structure, where two propyl groups are attached to the fourth carbon of a heptane chain. This compound is also known by its IUPAC name, This compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dipropylheptane typically involves the alkylation of heptane with propyl halides in the presence of a strong base or catalyst. One common method is the Friedel-Crafts alkylation, where heptane reacts with propyl chloride in the presence of aluminum chloride (AlCl3) as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques like distillation and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dipropylheptane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alcohols, ketones, or carboxylic acids depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed:
Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.
Reduction: Simpler alkanes are formed.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4,4-Dipropylheptane has several applications in scientific research:
Biology: Its derivatives are investigated for potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 4,4-Dipropylheptane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation under the influence of catalysts or reagents. The molecular targets and pathways involved vary based on the reaction conditions and the desired products .
Comparison with Similar Compounds
- 4-Methyl-4-propylheptane
- 4,4-Dipropyloctane
- Tetrapropylmethane
Comparison: 4,4-Dipropylheptane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to similar compounds like 4-Methyl-4-propylheptane and 4,4-Dipropyloctane, it has distinct boiling points, densities, and reactivity profiles .
Properties
Molecular Formula |
C13H28 |
---|---|
Molecular Weight |
184.36 g/mol |
IUPAC Name |
4,4-dipropylheptane |
InChI |
InChI=1S/C13H28/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-12H2,1-4H3 |
InChI Key |
ULEPZYFBCDJENO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(CCC)CCC |
Origin of Product |
United States |
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